molecular formula C10H17NO4 B048506 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid CAS No. 119479-32-2

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid

Cat. No.: B048506
CAS No.: 119479-32-2
M. Wt: 215.25 g/mol
InChI Key: BUPDPLXLAKNJMI-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is a derivative of glycine, an amino acid. This compound is often used in scientific research and chemical synthesis due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. One common method is the reaction of glycine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, saturated amino acids, and substituted amino acids .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of amino acid metabolism and enzyme interactions.

    Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid involves its interaction with enzymes and other proteins. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. This selective deprotection is crucial for the compound’s role in peptide synthesis and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid is unique due to its combination of a Boc-protected amino group and a pent-4-enoic acid moiety. This structure allows for selective reactions and makes it a valuable intermediate in chemical synthesis and research .

Biological Activity

2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid, a derivative of amino acids, has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications based on recent studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C10H17NO4\text{C}_{10}\text{H}_{17}\text{N}\text{O}_{4}

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly employed in peptide synthesis to protect amine functionalities during chemical reactions. The synthesis typically involves the protection of the amino group followed by selective reactions to introduce the pent-4-enoic acid moiety. Various synthetic routes have been explored, including the use of coupling agents and specific reaction conditions to enhance yield and purity .

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology and biochemistry. Key areas of activity include:

1. Enzyme Inhibition:

  • The compound has shown potential as an enzyme inhibitor, particularly in protease inhibition, which is critical in various therapeutic contexts, including cancer treatment .

2. Antiviral Properties:

  • Studies indicate that derivatives of this compound can exhibit antiviral activity against several viruses, including HIV and influenza. This suggests its potential application in developing antiviral drugs .

3. Cell Cycle Regulation:

  • Research has demonstrated that this compound influences cell cycle progression and apoptosis in cancer cells, indicating its role in cancer therapeutics .

4. Immunological Effects:

  • The compound has been linked to modulation of immune responses, potentially impacting inflammation pathways and offering therapeutic avenues for autoimmune diseases .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and mechanisms of action of this compound:

StudyFindings
Study A (2021) Demonstrated significant inhibition of cancer cell growth in vitro at concentrations above 10 μM, comparable to established chemotherapeutics like tamoxifen .
Study B (2022) Investigated antiviral activity against HIV; results indicated a dose-dependent inhibition of viral replication in cultured cells .
Study C (2023) Explored immunomodulatory effects; showed that the compound can downregulate pro-inflammatory cytokines in macrophages .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

1. Enzyme Binding:

  • The Boc group facilitates selective binding to enzyme active sites, inhibiting their function through competitive inhibition mechanisms.

2. Cellular Pathway Modulation:

  • The compound affects signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell proliferation and survival .

3. Apoptotic Induction:

  • By influencing mitochondrial pathways, it promotes apoptosis in cancer cells, leading to reduced tumor growth .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPDPLXLAKNJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409080
Record name 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119479-32-2
Record name 2-[(tert-Butoxycarbonyl)amino]pent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}pent-4-enoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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